

## Application Notes and Protocols for circRNA Encapsulation using CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Circular RNA (circRNA) has emerged as a promising therapeutic modality due to its high stability and resistance to exonuclease degradation, offering prolonged protein expression compared to linear mRNA.[1] Effective delivery of circRNA in vivo is a critical challenge, with lipid nanoparticles (LNPs) representing a leading delivery platform.[2][3] This document provides detailed application notes and protocols for the encapsulation of circRNA using the novel ionizable lipid, **CP-LC-1254**.

**CP-LC-1254** is an ionizable cationic lipid that has been utilized in the formulation of LNPs for the delivery of circRNA in vivo.[4] LNPs formulated with **CP-LC-1254** have been shown to induce protein expression in animal models, demonstrating its potential for therapeutic applications.[4] These LNPs are typically composed of the ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid, which self-assemble with the circRNA cargo to form nanoparticles suitable for systemic administration.[2][3]

## **Quantitative Data Summary**

While a specific data table for **CP-LC-1254** formulated with circRNA is not readily available in the reviewed literature, the following table presents a typical composition for LNP formulations, including the one used for **CP-LC-1254**.



| Component                    | Molar Ratio (%) | Purpose                                                                 |
|------------------------------|-----------------|-------------------------------------------------------------------------|
| Ionizable Lipid (CP-LC-1254) | 50              | Encapsulates and facilitates the release of circRNA into the cytoplasm. |
| Phospholipid (DOPE)          | 10              | A helper lipid that aids in the structural integrity of the LNP.        |
| Cholesterol                  | 38.5            | Stabilizes the LNP structure.                                           |
| PEG-Lipid (DMG-PEG2000)      | 1.5             | Prevents aggregation and increases circulation time.                    |

Note: The physical properties of LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency, are critical quality attributes that should be determined for each formulation.

# Experimental Protocols circRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of circRNA-LNPs using the ionizable lipid **CP-LC-1254** with a microfluidic mixing device.

#### Materials:

- CP-LC-1254 (in ethanol)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
- Cholesterol (in ethanol)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) (in ethanol)
- circRNA (in 10 mM citrate buffer, pH 4.0)
- Ethanol, molecular biology grade



- Citrate buffer (10 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- · Microfluidic mixing device and cartridges
- Syringe pumps

#### Procedure:

- Prepare the Lipid-Ethanol Solution:
  - In an RNase-free microcentrifuge tube, combine CP-LC-1254, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
  - Vortex briefly to ensure a homogenous mixture.
- Prepare the circRNA-Aqueous Solution:
  - Dilute the circRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the circRNA-aqueous solution into another.
  - Set the flow rate ratio of the aqueous to organic phase at 3:1.
  - Initiate the mixing process. The rapid mixing of the two solutions will lead to the selfassembly of the circRNA-LNPs.
- Dialysis and Concentration:
  - Collect the LNP solution from the outlet of the microfluidic device.
  - Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated circRNA.



- Concentrate the dialyzed LNPs to the desired volume using a centrifugal filter device.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
  - Store the circRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage.

## **Characterization of circRNA-LNPs**

- a) Particle Size and Zeta Potential:
- Dilute a small aliquot of the LNP formulation in PBS.
- Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Measure the zeta potential using Laser Doppler Velocimetry.
- b) Encapsulation Efficiency Quantification (RiboGreen Assay):
- Prepare a standard curve of the circRNA in the appropriate buffer.
- Total RNA Measurement:
  - Lyse a known volume of the LNP formulation with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated circRNA.
  - Add the RiboGreen reagent, which fluoresces upon binding to RNA.
  - Measure the fluorescence intensity using a plate reader.
- Free RNA Measurement:
  - To a separate aliquot of the intact LNP formulation (without lysis), add the RiboGreen reagent.
  - Measure the fluorescence intensity, which corresponds to the unencapsulated circRNA.



- Calculate Encapsulation Efficiency (EE):
  - EE (%) = [(Total RNA Free RNA) / Total RNA] x 100

## In Vivo Evaluation of circRNA-LNP Efficacy

This protocol describes a general method for evaluating the in vivo protein expression from circRNA delivered by **CP-LC-1254** LNPs using a luciferase reporter.

#### Materials:

- circRNA-Luciferase-LNPs formulated with CP-LC-1254
- 6-8 week old BALB/c mice (or other appropriate strain)
- D-luciferin substrate
- In vivo imaging system (IVIS) or equivalent bioluminescence imaging system
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Animal Acclimatization:
  - Allow mice to acclimatize to the facility for at least one week before the experiment.
- Administration of circRNA-LNPs:
  - Administer the circRNA-Luciferase-LNPs to the mice via the desired route (e.g., intramuscular or intravenous injection). A typical dose may range from 0.5 to 1 mg/kg of circRNA.
- Bioluminescence Imaging:
  - At predetermined time points (e.g., 6, 24, 48, 72 hours, and beyond) post-injection, anesthetize the mice.
  - Administer D-luciferin substrate via intraperitoneal injection.



- Image the mice using an in vivo imaging system to detect the bioluminescent signal from the expressed luciferase.
- Data Analysis:
  - Quantify the bioluminescent signal (radiance) in the region of interest (e.g., injection site or whole body).
  - Plot the radiance over time to assess the kinetics of protein expression.

## **Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for circRNA-LNP formulation and evaluation.



Click to download full resolution via product page

Caption: Cellular uptake and mechanism of action of circRNA-LNPs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. abpbio.com [abpbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for circRNA Encapsulation using CP-LC-1254]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577222#cp-lc-1254-for-circrna-encapsulation-method]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com